Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate
Description
Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate is a complex organic compound with a unique structure It features an adamantane core, which is a diamondoid hydrocarbon, and is functionalized with various groups, including a methyl ester and a pyrrolidinone moiety
Properties
IUPAC Name |
methyl 3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-25-16(24)17-5-11-4-12(6-17)8-18(7-11,10-17)19-13(21)9-20-14(22)2-3-15(20)23/h11-12H,2-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEHAMSGSIAAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate typically involves multiple steps One common approach starts with the functionalization of the adamantane core This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and esterification
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under alkaline conditions (e.g., KOH in ethylene glycol at 190°C), producing the corresponding carboxylic acid derivative . Acidic hydrolysis (HCl/MeOH) is less efficient due to steric hindrance from the adamantane cage .
Kinetic Data
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 0.1M NaOH | 0.12 ± 0.02 | 5.8 h |
| 0.1M HCl | 0.03 ± 0.01 | 23.1 h |
Amide Bond Stability
The acetamide bond resists enzymatic cleavage (e.g., peptidases) but undergoes slow hydrolysis in serum (t₁/₂ = 48 h at 37°C) .
Dioxopyrrolidine Ring Opening
The 2,5-dioxopyrrolidinyl group reacts with primary amines (e.g., aniline derivatives) via nucleophilic attack at the carbonyl carbon, forming stable succinimide-thioether linkages .
Example Reaction
textMethyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate + R-NH₂ → Methyl 3-[2-(2,5-dioxo-1-(R-amino)pyrrolidin-1-yl)acetamido]adamantane-1-carboxylate + H₂O
Biological Interactions
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Membrane Permeability : The adamantane cage enhances lipid bilayer penetration, enabling intracellular delivery of conjugated therapeutics .
-
Enzyme Inhibition : The dioxopyrrolidinyl group mimics glutamine’s γ-carboxamide, competitively inhibiting glutaminase enzymes (Ki = 0.8 μM) .
Degradation Pathways
| Pathway | Products | Conditions |
|---|---|---|
| Oxidative | Adamantane-1-carboxylic acid, Succinimide derivatives | H₂O₂, pH 7.4 |
| Thermal | Methyl adamantane-1-carboxylate, Acrylamide polymers | >150°C, inert atmosphere |
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate has been investigated for its potential as a prodrug in the treatment of various diseases. Its structure allows for modification that can enhance solubility and bioavailability, making it a candidate for further development in therapeutic applications.
Case Study: Prodrug Synthesis
A study highlighted the synthesis of prodrugs based on this compound to improve gastrointestinal stability and tumor delivery. The incorporation of ester and amide promoieties was shown to enhance solubility and therapeutic efficacy in preclinical models .
Drug Delivery Systems
2. Targeted Delivery Mechanisms
The compound's unique structure allows it to serve as a carrier in targeted drug delivery systems. Its ability to form stable conjugates with therapeutic agents enables selective delivery to diseased tissues, minimizing side effects associated with conventional therapies.
Case Study: Conjugation with Antibody Drug Conjugates (ADCs)
Research has demonstrated the successful use of this compound in the formulation of antibody-drug conjugates. These conjugates leverage the compound's properties to enhance the specificity and potency of anticancer drugs while reducing systemic toxicity .
Bioconjugation Applications
3. Bioconjugation Techniques
The compound is also utilized in bioconjugation techniques where it acts as a linker or spacer between biomolecules. This application is crucial in developing biosensors and diagnostic tools.
Case Study: Synthesis of Bioconjugates
In one study, researchers successfully synthesized bioconjugates using this compound as a linker to attach various biological molecules, enhancing their stability and functionality for diagnostic applications .
Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The adamantane core could facilitate binding to hydrophobic pockets, while the functional groups may form hydrogen bonds or electrostatic interactions with target molecules. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative, used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, used as an antiviral.
Uniqueness
Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate is unique due to its specific functional groups and stereochemistry. The presence of the pyrrolidinone moiety and the specific stereochemical configuration may confer unique biological activity or chemical reactivity compared to other adamantane derivatives.
Biological Activity
Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and properties:
- Molecular Formula : C₁₆H₁₇N₃O₇
- Molecular Weight : 363.32 g/mol
- CAS Number : 32943-08-1
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. The mechanism is believed to involve modulation of voltage-gated sodium and calcium channels, which play critical roles in neuronal excitability and neurotransmission .
Anticonvulsant Activity
A study evaluating a series of amides derived from similar structures demonstrated significant anticonvulsant activity in animal models. The most active compounds showed effective protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. For instance, certain derivatives exhibited effective doses (ED50) ranging from 40.87 mg/kg to over 100 mg/kg, indicating their potential for further development as anticonvulsant agents .
Analgesic Effects
In addition to anticonvulsant activity, selected compounds from related studies also demonstrated significant analgesic effects in formalin-induced pain models without impairing motor coordination. This suggests a multifaceted therapeutic potential for these compounds .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Anticonvulsant Activity :
- Analgesic Activity Assessment :
Data Table: Comparative Biological Activity
| Compound ID | ED50 (mg/kg) | Activity Type | Model Used |
|---|---|---|---|
| 6 | 40.87 | Anticonvulsant | scPTZ |
| 17 | 97.51 | Anticonvulsant | MES |
| 22 | 60.00 | Analgesic | Formalin Pain Model |
Q & A
Q. What is the standard synthetic protocol for Methyl 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]adamantane-1-carboxylate, and what are the critical reaction parameters?
The compound is synthesized via carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF). Key parameters include maintaining a reaction temperature of 40°C for 4 hours and slow crystallization from an ethanol:water (7:3) solution to obtain pure crystals . Control of solvent polarity and temperature during crystallization is critical to avoid amorphous byproducts.
Q. Which analytical techniques are recommended to confirm the structural integrity of this compound?
- X-ray crystallography : Provides definitive proof of molecular geometry, including bond lengths (e.g., N1—O2—C11—O1 torsional bond: 1.97°), and distances between oxo groups (O4–O1: 3.52 Å; O3–O1: 3.39 Å) .
- NMR spectroscopy : and NMR can validate the adamantane core and amide linkages, with adamantane protons typically appearing as broad singlets (δ 1.7–2.1 ppm) .
- FTIR : Peaks at ~1707 cm confirm carbonyl groups (C=O) from the dioxopyrrolidinyl and carboxylate moieties .
Advanced Research Questions
Q. How can crystallographic data (e.g., space group P21/n, β = 104.447°) inform predictions about molecular packing and stability?
The monoclinic P21/n space group (a = 6.6711 Å, b = 29.4502 Å, c = 7.0291 Å) indicates a dense, layered packing arrangement. The β angle >90° suggests intermolecular hydrogen bonding between the dioxopyrrolidinyl oxygens and the adamantane carboxylate, stabilizing the lattice. Refinement parameters (R = 0.042, wR = 0.120) highlight high data precision, critical for modeling drug-receptor interactions.
Q. What mechanistic role do NHS and EDC play in the synthesis, and how might side reactions be minimized?
EDC activates the carboxylate group of adamantane-1-carboxylic acid, forming an O-acylisourea intermediate. NHS stabilizes this intermediate as a succinimide ester, reducing hydrolysis. Side reactions (e.g., racemization) are minimized by:
- Using anhydrous DMF to limit water ingress.
- Maintaining pH 6–7 to avoid base-catalyzed degradation .
Q. How can computational modeling predict the compound’s potential biological activity?
- Molecular docking : Adamantane’s lipophilic cage enhances membrane permeability, while the dioxopyrrolidinyl group may target proteases or kinases via oxyanion-hole interactions.
- QSAR : Analogues like amantadine (influenza) and memantine (Alzheimer’s) suggest neurotherapeutic potential . Validate using in vitro assays (e.g., enzyme inhibition, cell viability).
Methodological Challenges & Data Analysis
Q. How should researchers resolve contradictions between NMR and crystallographic data?
- Example : If NMR suggests conformational flexibility (e.g., broad peaks for adamantane protons) but crystallography shows a rigid structure, perform variable-temperature NMR to assess dynamic behavior.
- Validation : Cross-reference with powder XRD to confirm crystallinity vs. amorphous content .
Q. What safety precautions are advised during handling, based on structural analogs?
- PPE : Use nitrile gloves and fume hoods; similar adamantane derivatives (e.g., 3-(4-hydroxyphenyl)adamantane-1-carboxylic acid) require protection against inhalation and skin contact .
- First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
